molecular formula C13H11BrN2O3S B2597403 4-[(5-Bromo-2-hydroxybenzylidene)amino]benzenesulfonamide CAS No. 1245796-85-3

4-[(5-Bromo-2-hydroxybenzylidene)amino]benzenesulfonamide

Cat. No.: B2597403
CAS No.: 1245796-85-3
M. Wt: 355.21
InChI Key: YLZCXFNEZYMLLJ-LZYBPNLTSA-N
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Description

4-[(5-Bromo-2-hydroxybenzylidene)amino]benzenesulfonamide is a chemical compound with the molecular formula C13H11BrN2O3S and a molecular weight of 355.21 g/mol . This compound is known for its unique structure, which includes a bromine atom, a hydroxyl group, and a sulfonamide group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 4-[(5-Bromo-2-hydroxybenzylidene)amino]benzenesulfonamide typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 4-aminobenzenesulfonamide . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

4-[(5-Bromo-2-hydroxybenzylidene)amino]benzenesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[(5-Bromo-2-hydroxybenzylidene)amino]benzenesulfonamide involves the inhibition of carbonic anhydrase IX, an enzyme that plays a crucial role in maintaining pH balance in cancer cells. By inhibiting this enzyme, the compound disrupts the cellular environment, leading to cell death . Additionally, the compound’s antimicrobial activity is attributed to its ability to interfere with bacterial enzyme systems .

Comparison with Similar Compounds

4-[(5-Bromo-2-hydroxybenzylidene)amino]benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:

Properties

IUPAC Name

4-[(5-bromo-2-hydroxyphenyl)methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O3S/c14-10-1-6-13(17)9(7-10)8-16-11-2-4-12(5-3-11)20(15,18)19/h1-8,17H,(H2,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZCXFNEZYMLLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=CC2=C(C=CC(=C2)Br)O)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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